![molecular formula C20H13F2N3O2S2 B2584889 N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261020-37-4](/img/structure/B2584889.png)
N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H13F2N3O2S2 and its molecular weight is 429.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quantum Chemical Insights
A study by (Mary et al., 2020) focuses on the quantum chemical analysis of a similar molecule, offering insights into its molecular structure, hydrogen-bonded interactions, and vibrational properties. This research is significant for understanding the fundamental properties and potential applications of such compounds.
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
(Gangjee et al., 2008) report the synthesis of analogous compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This property is crucial for the development of novel chemotherapeutic agents.
Binding with Bovine Serum Albumin
Research by (Meng et al., 2012) investigates the interaction of similar compounds with bovine serum albumin (BSA), providing insights into their pharmacokinetic behavior and potential as drug candidates.
Radiosynthesis for Imaging Applications
(Dollé et al., 2008) describe the synthesis of related fluorine-labeled compounds for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This application is significant in neurology and oncology research.
Crystal Structures Analysis
The crystal structures of related compounds have been analyzed by (Subasri et al., 2016) and (Subasri et al., 2017). These studies provide valuable information on the molecular conformations and potential reactivity of such molecules.
Antitumor Activity
A study by (Hafez & El-Gazzar, 2017) evaluates the antitumor activity of similar compounds, highlighting their potential use in cancer therapy.
Synthetic Method and Spectral Characterization
(Zaki et al., 2017) discuss the synthesis and spectral characterization of related compounds, which is fundamental for the development of novel pharmaceutical agents.
In Vivo Neuroinflammation PET Imaging
(Damont et al., 2015) synthesized pyrazolo[1,5-a]pyrimidines for imaging neuroinflammation, indicating potential applications in neurological disorders.
Herbicidal Activity
(Wu et al., 2011) explore the herbicidal activities of related compounds, demonstrating their potential in agricultural applications.
Antimicrobial Properties
(Darwish et al., 2014) synthesized compounds with sulfamoyl moiety, showing promise as antimicrobial agents.
Immunomodulating Effects
(Wang et al., 2004) investigate the immunomodulating effects of a related compound, suggesting potential use in enhancing immune responses against tumors.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2S2/c21-12-4-3-5-13(10-12)23-17(26)11-29-20-24-15-8-9-28-18(15)19(27)25(20)16-7-2-1-6-14(16)22/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLYZECHCDZVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

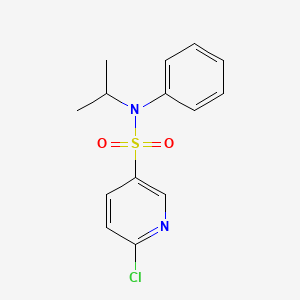

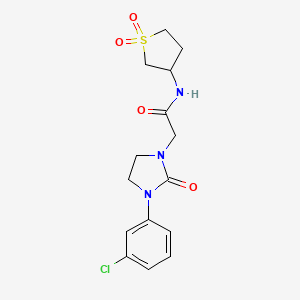
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2584810.png)
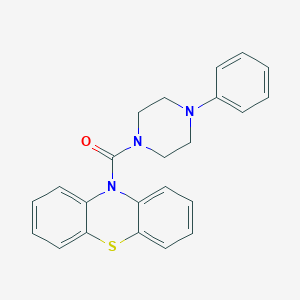


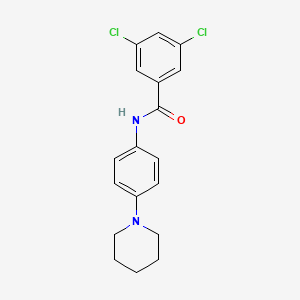
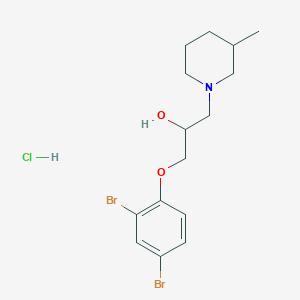
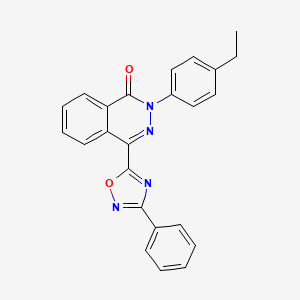
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)
![Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2584826.png)
![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)
![4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine](/img/structure/B2584828.png)